Fmoc-Dap(Mtt)-OMe
CAS No.:
Cat. No.: VC0202067
Molecular Formula: C₃₉H₃₆N₂O₄
Molecular Weight: 596.71
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₉H₃₆N₂O₄ |
|---|---|
| Molecular Weight | 596.71 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Fmoc-Dap(Mtt)-OMe possesses distinct chemical properties that make it valuable for peptide chemistry:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₃₆N₂O₄ |
| Molecular Weight | 596.71 g/mol |
| CAS Number | Not specifically assigned (VCID: VC0202067) |
| Physical Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, chloroform, THF |
| Storage Conditions | Recommended storage at -20°C |
The structural components of this molecule include the Fmoc group (attached to the alpha-amino group), the Mtt protecting group (on the beta-amino side chain), and the methyl ester group (on the carboxyl terminus).
Protecting Group Properties
The compound incorporates three key protecting elements:
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Fmoc Group: Removable under basic conditions (typically 20% piperidine in DMF), this group protects the alpha-amino functionality during synthesis.
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Mtt Group: This acid-labile protecting group is selectively removed under mild acidic conditions (1-2% TFA in DCM with triisopropylsilane as scavenger) while leaving the Fmoc group intact.
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Methyl Ester (OMe): Protects the carboxyl terminus, providing stability during certain synthetic operations and allowing for selective C-terminal modifications.
This orthogonal protection scheme enables selective deprotection and sequential modification strategies that are essential for the synthesis of complex peptide structures .
Synthesis and Preparation Methods
Challenges in Synthesis
Research on related compounds indicates that Fmoc-protected diamino acids with Mtt protection can undergo rapid lactamization under various conditions, presenting a significant synthetic challenge. For instance, studies have shown that Fmoc-Dab(Mtt)-OH exhibits abnormally poor coupling efficiency during solid-phase peptide synthesis due to lactam formation .
This issue may be mitigated through careful selection of coupling reagents and reaction conditions. For example, coupling reagents like DEPBT have been shown to improve incorporation efficiency for related compounds, though often requiring multi-time and preincubation-free protocols .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-Dap(Mtt)-OMe serves critical functions in advanced peptide synthesis:
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Branched Peptides: The orthogonal protection allows for the creation of branched peptide structures by selective deprotection of the side chain amine.
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Selective Modification: The protected side chain can be selectively deprotected for conjugation with various moieties including fluorescent labels, drugs, or targeting ligands.
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Cyclic Peptide Formation: The compound can be utilized in the synthesis of cyclic peptides, particularly when incorporated as part of a lactam bridge strategy .
Specific Synthetic Applications
Research has demonstrated several specific applications:
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Cyclic Peptide Lectinomimics: Fmoc-Dap(Mtt) derivatives have been used to create peptide-based lectinomimics targeting cancer-specific glycans, where the Dap residue serves as a key component in forming a lactam bridge that replaces disulfide bonds in natural products .
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Fluorescently Labeled Peptides: The selective deprotection of the Mtt group allows for site-specific attachment of fluorescent labels such as 5(6)-carboxyfluorescein, creating valuable tools for biological studies .
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Structure-Activity Relationship Studies: These derivatives enable precise modification of peptide structures to investigate structure-activity relationships, as demonstrated in studies of peptide kappa opioid receptor agonists .
Comparison with Related Compounds
Comparison with Fmoc-Dap(Mtt)-OH
Fmoc-Dap(Mtt)-OMe differs from its more common analog Fmoc-Dap(Mtt)-OH primarily in the protection of the carboxyl group:
| Feature | Fmoc-Dap(Mtt)-OMe | Fmoc-Dap(Mtt)-OH |
|---|---|---|
| Molecular Weight | 596.71 g/mol | 582.69 g/mol |
| Carboxyl Group | Protected as methyl ester | Free carboxylic acid |
| Solubility in Organic Solvents | Higher | Lower |
| Applications | C-terminal modifications, solution-phase synthesis | Standard SPPS, resin attachment |
| CAS Number | Not specifically assigned | 654670-89-0 |
The methyl ester in Fmoc-Dap(Mtt)-OMe provides additional protection during certain synthetic operations and can be hydrolyzed when necessary to reveal the free carboxylic acid .
Related Orthogonally Protected Amino Acids
Several similar compounds exist in the amino acid derivative family:
| Compound | Description | Key Differences |
|---|---|---|
| Fmoc-Dab(Mtt)-OH | 2,4-diaminobutyric acid derivative | Contains an additional methylene group in the side chain |
| Fmoc-Orn(Mtt)-OH | Ornithine derivative | Features a longer side chain with three methylene groups |
| Fmoc-Lys(Mtt)-OH | Lysine derivative | Contains four methylene groups in the side chain |
| Fmoc-Dap(Boc)-OH | Alternative side chain protection | Uses Boc instead of Mtt for side chain protection |
These variations allow synthetic chemists to select the most appropriate building block based on specific spatial and functional requirements of the target peptide .
Research Findings and Case Studies
Lactamization Challenges
Research with similar compounds, particularly Fmoc-Dab(Mtt)-OH, has revealed significant challenges related to lactamization. Studies published in Organic and Biomolecular Chemistry (2022) demonstrated that Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under various conditions with different coupling reagents .
This cyclization reaction occurs intramolecularly between the alpha-amino group and the carboxyl function, resulting in poor coupling efficiency during solid-phase peptide synthesis. While specific data for Fmoc-Dap(Mtt)-OMe is limited, the methyl ester protection may potentially reduce this tendency in certain synthetic contexts by blocking the carboxyl group involvement in lactamization .
Applications in Bioactive Peptide Synthesis
Research has demonstrated the utility of Fmoc-Dap(Mtt) derivatives in creating bioactive peptides:
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Cancer-Targeting Peptides: Dap(Mtt) has been incorporated into cyclic peptides designed to target cancer-specific glycans, where the orthogonal protection allows for precise control over cyclization and functionalization .
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Kappa Opioid Receptor Agonists: Structure-activity relationship studies of peptide kappa opioid receptor agonists have utilized Dap residues for specific modifications that influence receptor binding and activity .
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Transfection Agents: Peptides incorporating these building blocks have demonstrated efficacy in delivering genetic material into cells, suggesting potential applications in gene therapy .
Future Research Directions
Advancing Synthetic Methodologies
Several promising research directions could enhance the utility of Fmoc-Dap(Mtt)-OMe:
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Novel Coupling Protocols: Development of optimized coupling conditions that minimize lactamization while maintaining high coupling efficiency.
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Alternative Protection Strategies: Investigation of novel protecting groups that might offer improved stability or selectivity compared to the Mtt group.
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Microwave-Assisted Synthesis: Exploration of microwave-assisted protocols that could potentially accelerate reactions while minimizing side reactions .
Expanding Biological Applications
The unique properties of Fmoc-Dap(Mtt)-OMe suggest several promising biological applications:
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Targeted Drug Delivery: Incorporation into peptide-drug conjugates for targeted delivery to specific tissues or cell types.
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Molecular Imaging Probes: Development of peptide-based imaging agents through site-specific labeling enabled by the orthogonal protection strategy.
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Peptidomimetic Therapeutics: Creation of novel peptidomimetic drugs with improved pharmacokinetic properties through precise structural modifications .
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